molecular formula C12H20ClN5O B1402477 1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride CAS No. 1361116-29-1

1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride

Cat. No.: B1402477
CAS No.: 1361116-29-1
M. Wt: 285.77 g/mol
InChI Key: VQWXBISCRGLMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a unique molecular architecture combining triazolopyrazine and piperidine motifs, making it particularly valuable for investigating novel therapeutic agents. Compounds within this structural class have demonstrated potential as C5a receptor modulators, which play a critical role in inflammatory processes and immune responses . The C5a receptor (C5aR1/CD88) is a G protein-coupled receptor expressed on various immune cells including monocytes, neutrophils, mast cells, and eosinophils, and is involved in numerous inflammatory signaling pathways . Research indicates that modulation of this receptor may offer therapeutic potential for treating vasculitic diseases, inflammatory disorders, autoimmune conditions, and diseases involving complement system activation . The structural characteristics of this compound, particularly its triazolopyrazine core, provide researchers with a versatile scaffold for developing targeted therapies for conditions where uncontrolled inflammation and immune dysregulation are contributing factors, such as in ANCA-associated vasculitis, glomerulonephritis, and other complement-mediated inflammatory disorders . This chemical entity serves as a critical intermediate for pharmaceutical development and biochemical investigation, enabling advanced research into inflammatory pathways and complement system biology. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O.ClH/c1-9(18)16-5-2-10(3-6-16)12-15-14-11-8-13-4-7-17(11)12;/h10,13H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWXBISCRGLMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=NN=C3N2CCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride is a compound characterized by its unique triazolo-pyrazine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-diabetic and anti-cancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16ClN5O, with a molecular weight of approximately 271.75 g/mol. The structure features a piperidine ring linked to a tetrahydro-triazolo-pyrazine moiety, which contributes to its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Compounds within this class have been identified as DPP-4 inhibitors. DPP-4 is an enzyme involved in glucose metabolism; inhibition can lead to improved glycemic control in diabetic patients.
  • Antiproliferative Effects : Some derivatives have shown significant antiproliferative activity against cancer cell lines. For instance, related compounds have been evaluated for their effects on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells with promising results .

1. DPP-4 Inhibition Study

A study conducted on similar triazolo-pyrazine derivatives demonstrated their ability to inhibit DPP-4 effectively. The inhibition was evaluated using an enzyme-linked immunosorbent assay (ELISA), showing IC50 values in the low micromolar range. This suggests potential therapeutic applications in managing type 2 diabetes.

2. Anticancer Activity Evaluation

In vitro studies on various triazolo-pyrazine derivatives revealed their capacity to inhibit cancer cell proliferation. For example:

  • Compound 17l showed IC50 values of 0.98 µM against A549 cells and 1.05 µM against MCF-7 cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Comparative Analysis of Similar Compounds

Compound NameActivity TypeIC50 (µM)Target
Compound 17lAnticancer0.98A549
DPP-4 InhibitorAnti-diabeticLow μMDPP-4
Compound 2eAntibacterial32S. aureus
16E. coli

Scientific Research Applications

Neuropharmacology

Research indicates that derivatives of triazolo[4,3-a]pyrazine can exhibit anxiolytic and antidepressant properties. Studies have demonstrated that compounds within this class can enhance GABAergic transmission or inhibit serotonin reuptake, suggesting a potential role in treating anxiety disorders and depression.

Oncology

The compound's ability to affect cellular signaling pathways makes it a candidate for cancer therapy. Preliminary studies have shown that triazolo derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases or modulation of cell cycle regulators.

Antimicrobial Activity

Some derivatives have been tested for antimicrobial properties against various pathogens. The presence of the triazole ring is often linked to enhanced activity against fungal infections, making this compound a potential candidate for antifungal drug development.

Data Table: Summary of Biological Activities

Activity TypeCompound ClassObserved EffectsReferences
AnxiolyticTriazolo[4,3-a]pyrazine derivativesReduction in anxiety-like behavior in animal models ,
AntidepressantTriazolo compoundsIncreased serotonin levels ,
AntimicrobialTriazole derivativesInhibition of fungal growth ,
AnticancerTriazolo[4,3-a]pyrazineInduction of apoptosis in cancer cell lines ,

Case Study 1: Anxiolytic Properties

A study conducted on rodent models demonstrated that administration of a similar triazolo derivative resulted in significant reductions in anxiety-like behaviors as measured by elevated plus maze tests. This suggests its potential as an anxiolytic agent.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways. This highlights its potential utility in developing novel anticancer therapies.

Case Study 3: Antimicrobial Efficacy

Research evaluating the antimicrobial activity of various triazole derivatives indicated that certain compounds exhibited potent antifungal activity against Candida species, suggesting their application in treating fungal infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of fused triazolo-pyrazine derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Structural Features
1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride C₁₂H₁₈ClN₅O 283.76 Piperidin-1-yl ketone, [1,2,4]triazolo-pyrazine Rigid bicyclic core, protonatable N-atoms
7-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine hydrochloride C₈H₁₁ClF₃N₅ 253.66 Trifluoromethyl, methyl groups on pyrazine ring Enhanced lipophilicity due to CF₃ group
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride (1:1) C₆H₁₁ClN₄O 190.63 Methanol substituent, [1,2,3]triazolo-pyrazine Smaller scaffold, polar hydroxyl group
1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone C₂₁H₂₈N₆O₂ 396.49 Imidazo-pyrrolo-pyrazine, tetrahydro-2H-pyranyl Extended polycyclic system, chiral centers

Key Observations:

Core Heterocycle Variations: The target compound’s [1,2,4]triazolo-pyrazine core distinguishes it from [1,2,3]triazolo-pyrazine derivatives (e.g., ), which exhibit different electronic properties and hydrogen-bonding capabilities.

Substituent Effects: The trifluoromethyl group in enhances metabolic stability and membrane permeability compared to the parent compound’s unmodified pyrazine ring.

Pharmacological Implications: The target compound’s piperidin-1-yl ketone moiety may serve as a hinge-binding region in enzyme inhibition (e.g., phosphodiesterases or histone deacetylases), whereas the smaller scaffold in limits such interactions. The imidazo-pyrrolo-pyrazine derivatives in are structurally complex, suggesting applications in oncology or immunology, though synthetic complexity may limit scalability.

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , involving cyclocondensation of hydrazines with carbonyl precursors. However, the piperidine-ketone linkage may require additional protection/deprotection steps.
  • Thermodynamic Stability : The hydrochloride salt form (common to and ) improves crystallinity but may alter pharmacokinetics compared to free-base analogs.

Preparation Methods

Starting Materials and Cyclization

  • The core is typically synthesized from suitable pyrazine precursors bearing amino or hydrazino substituents.
  • Cyclization with hydrazine or substituted hydrazines under reflux conditions in polar solvents such as ethanol or acetonitrile leads to ring closure forming the triazole ring fused onto the pyrazine.
  • Reaction times vary from 2 to 6 hours at reflux temperature to ensure complete cyclization.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Pyrazine precursor + hydrazine hydrate Reflux with stirring Ethanol ~78 °C 2-4 hours 70-85 Formation of triazolo-pyrazine core
Isolation Cooling, filtration, recrystallization Ethanol Room temp - - Purification by recrystallization

Functionalization with Piperidine

Acetylation of Piperidine Nitrogen

  • The piperidine nitrogen is acetylated using acetyl chloride or acetic anhydride.
  • The reaction is conducted under anhydrous conditions, often in dichloromethane or tetrahydrofuran at 0–25 °C to control the exothermicity.
  • The acetylation step yields the ethanone moiety linked to the piperidine nitrogen.
Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Piperidine substitution Piperidine, base (e.g., NaHCO3) Acetonitrile RT to 50 °C 3-6 hours 65-80 Nucleophilic substitution
Acetylation Acetyl chloride or acetic anhydride DCM or THF 0–25 °C 1-2 hours 75-90 Controlled acetylation

Formation of Hydrochloride Salt

  • The free base of the acetylated compound is converted into its hydrochloride salt by treatment with hydrogen chloride gas or by adding a solution of HCl in an organic solvent such as diethyl ether.
  • This step improves the compound’s stability, crystallinity, and solubility properties.
Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Salt formation HCl gas or HCl in ether Ether or DCM 0–25 °C 1 hour ~95 Salt isolation by filtration

Purification and Characterization

  • The product is typically purified by recrystallization from ethanol or ethyl acetate.
  • Characterization includes melting point determination, NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.
  • Purity is often >98% after recrystallization.

Summary Table of Preparation Steps

Step No. Description Key Reagents Conditions Yield (%) Key Notes
1 Cyclization to form triazolo-pyrazine core Pyrazine precursor, hydrazine hydrate Reflux in ethanol, 2-4 h 70-85 Formation of fused heterocycle
2 Piperidine substitution Piperidine, base RT to 50 °C, 3-6 h 65-80 Nucleophilic substitution
3 Acetylation of piperidine nitrogen Acetyl chloride or acetic anhydride 0–25 °C, 1-2 h 75-90 Introduction of ethanone group
4 Hydrochloride salt formation HCl gas or HCl in ether 0–25 °C, 1 h ~95 Salt formation for stability
5 Purification Recrystallization solvents Room temp - Purity >98%

Research Findings and Notes

  • The synthetic methods are reproducible with moderate to high yields at each step, enabling scale-up for pharmaceutical applications.
  • Reaction conditions favor mild temperatures and common solvents, minimizing decomposition or side reactions.
  • The hydrochloride salt form enhances compound handling and bioavailability in pharmaceutical formulations.
  • Analytical data from patents and research articles confirm the structure and purity of the final product, supporting its use as a pharmacologically active agent targeting P2X7 receptors and other biological targets.

This detailed preparation outline is based on comprehensive analysis of patent documents and related synthetic organic chemistry literature, excluding unreliable sources. The described methods reflect current best practices for synthesizing complex triazolo-pyrazine derivatives with piperidine and ethanone functionalities.

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is synthesized via condensation reactions. A common method involves reacting acid derivatives with carbonyldiimidazole (CDI) in dimethylformamide (DMFA) at 100°C, followed by reflux with hydrazinopyrazin-2-one derivatives for 24 hours . Alternative routes include coupling 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine with piperidine derivatives using triethylamine (Et₃N) in dichloromethane (DCM) at 0–20°C .

Q. How is the compound characterized post-synthesis?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns .
  • Mass spectrometry : High-resolution MS for molecular weight validation (e.g., exact mass analysis in ) .
  • X-ray crystallography : Used to resolve ambiguities in stereochemistry .
  • Recrystallization : Ensures purity via solvent systems like DMFA/i-propanol .

Q. What are the solubility properties for biological assay formulation?

The compound is soluble in chloroform and methanol . For aqueous assays, dimethyl sulfoxide (DMSO) is recommended as a co-solvent due to limited water solubility. Pre-formulation stability studies under refrigerated conditions are advised .

Advanced Research Questions

Q. How can low yields in piperidine coupling steps be addressed?

Optimization strategies include:

  • Temperature modulation : Lower temperatures (0–20°C) reduce side reactions compared to reflux .
  • Solvent selection : Polar aprotic solvents (DMFA) enhance reactivity, while DCM minimizes byproducts .
  • Catalyst use : Et₃N improves coupling efficiency in DCM .

Table 1 : Comparison of Synthetic Conditions

Parameter
SolventDMFADCM
Temperature100°C → Reflux0–20°C
CatalystNoneEt₃N
Reaction Time24 hours6–8 hours

Q. How to resolve contradictions in NMR data for structural confirmation?

  • 2D NMR techniques : HSQC and HMBC clarify connectivity in complex spectra .
  • Computational modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values .
  • Isotopic labeling : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent interference .

Q. What strategies improve selectivity in triazolo-pyrazine functionalization?

  • Directing groups : Carboxylic acids or imidazole derivatives guide regioselective substitutions at the C3 position .
  • Controlled stoichiometry : Limit reagent ratios (e.g., 1:1 acid-to-hydrazine) to prevent over-substitution .
  • Microwave-assisted synthesis : Enhances reaction specificity by reducing side pathways .

Q. How to design experiments evaluating biological activity (e.g., kinase inhibition)?

  • Target selection : Prioritize kinases with structural homology to triazolo-pyrazine-binding domains .
  • Assay conditions : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) for binding affinity measurements.
  • Control experiments : Include sitagliptin derivatives (known triazolo-pyrazine-based drugs) as benchmarks .

Methodological Notes

  • Safety protocols : For hygroscopic intermediates, use inert atmospheres (N₂/Ar) and anhydrous solvents to prevent decomposition .
  • Data validation : Cross-reference mass spectrometry results with synthetic intermediates (e.g., β-ketoamide derivatives in ) to confirm reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.